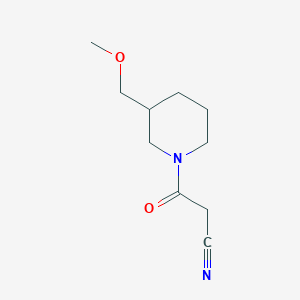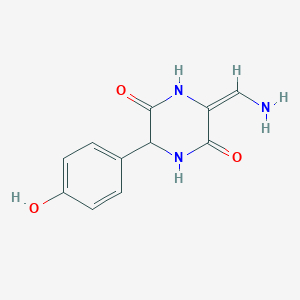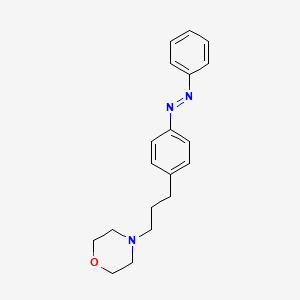
Nujiangefolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nujiangefolin A is a natural compound belonging to the class of polycyclic polyprenylated acylphloroglucinols. It is derived from the Garcinia species, particularly Garcinia nujiangensis. This compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nujiangefolin A involves several steps, starting from the extraction of the natural product from Garcinia nujiangensis. The extraction process typically uses solvents like acetone or ethanol. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from plant sources, followed by purification and crystallization. Advances in biotechnological methods may pave the way for more efficient production in the future.
Chemical Reactions Analysis
Types of Reactions
Nujiangefolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Nujiangefolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polycyclic polyprenylated acylphloroglucinols.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anticancer properties, particularly in reducing cancer cell proliferation and inducing apoptosis.
Mechanism of Action
Nujiangefolin A exerts its effects primarily through the regulation of autophagy and apoptosis. It interacts with specific molecular targets, such as the chaperone protein HSPA8, to induce autophagosome accumulation and promote cell death in cancer cells. This mechanism is crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Oblongifolin C: Another polycyclic polyprenylated acylphloroglucinol with anticancer properties.
Guttiferone K: Similar in structure but differs in the nature of the C-6 side chain.
Uniqueness
Nujiangefolin A is unique due to its specific molecular structure and the pathways it targets. Unlike other similar compounds, it has shown selective activity against certain cancer cell lines, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C38H48O6 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione |
InChI |
InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1 |
InChI Key |
GNNBHBRZPVSHKB-IVQHQZAFSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


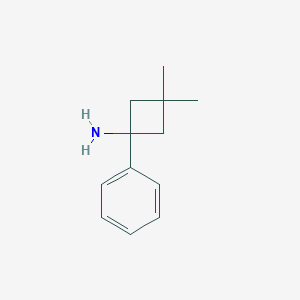
![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
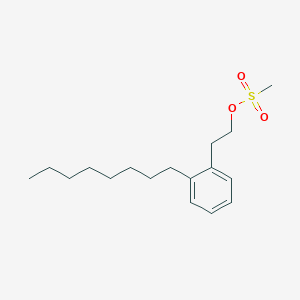
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
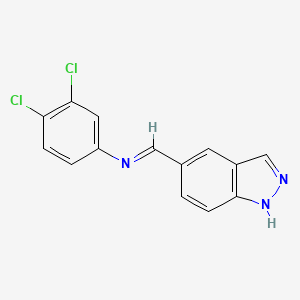
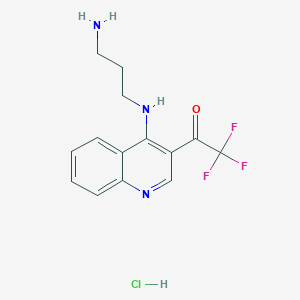
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
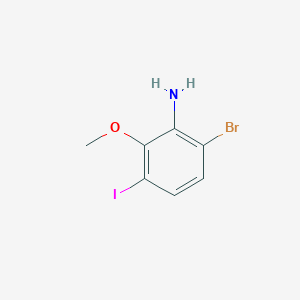
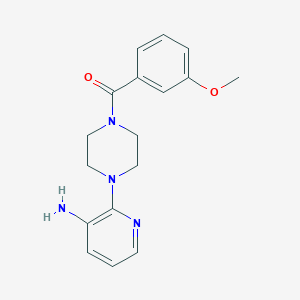

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
